4-(Pyridin-2-yloxy)aniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

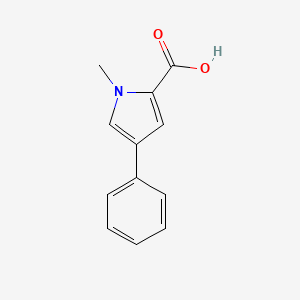

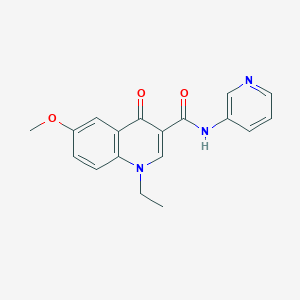

The molecular structure of “4-(Pyridin-2-yloxy)aniline dihydrochloride” can be represented by the InChI code: 1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2 . This indicates that the molecule consists of a pyridine ring attached to an aniline group via an ether linkage .Chemical Reactions Analysis

As with the synthesis, the specific chemical reactions that “4-(Pyridin-2-yloxy)aniline dihydrochloride” can undergo would depend on the reaction conditions and the other reactants present. It’s likely that it could participate in a variety of organic reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

“4-(Pyridin-2-yloxy)aniline dihydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Antileishmanial Pyrazolopyridine Derivatives

A study explored the synthesis and structure-activity relationship analysis of antileishmanial pyrazolopyridine derivatives, which involved the condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with various aniline derivatives, including potentially 4-(Pyridin-2-yloxy)aniline dihydrochloride, as part of a program to study potential anti-Leishmania drugs. The compounds displayed promising results against promastigote forms of Leishmania amazonensis, with certain derivatives showing significant activity, highlighting the potential of these compounds in antileishmanial research (Heloisa de Mello et al., 2004).

Corrosion Inhibition Performance

Another study focused on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid, suggesting that similar compounds, like 4-(Pyridin-2-yloxy)aniline dihydrochloride, could have applications in corrosion inhibition. The compound was found to be a mixed-type inhibitor, and its efficiency decreased with a rise in temperature, following the Langmuir adsorption isotherm (Bing Xu et al., 2015).

Kinase Inhibition for Cancer Therapy

Research on docking and quantitative structure–activity relationship studies for derivatives similar to 4-(Pyridin-2-yloxy)aniline dihydrochloride as c-Met kinase inhibitors revealed their potential in cancer therapy. These compounds were analyzed for their inhibitory activity against c-Met kinase, a target for cancer treatment, showing that such compounds could be valuable in the development of new cancer therapies (Julio Caballero et al., 2011).

Synthetic Methodologies

A study on selective O-phosphitilation using nucleoside phosphoramidite reagents, where compounds like 4-(Pyridin-2-yloxy)aniline dihydrochloride could potentially be used, demonstrated an effective method for activating nucleoside phosphoramidites. This methodology could be beneficial in synthesizing oligonucleotides and their analogues, showcasing the compound's utility in advanced synthetic organic chemistry (S. Gryaznov & R. Letsinger, 1992).

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound .

将来の方向性

特性

IUPAC Name |

4-pyridin-2-yloxyaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.2ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJGQRAOKFXYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yloxy)aniline dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)

![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)

![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)

![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)

![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)